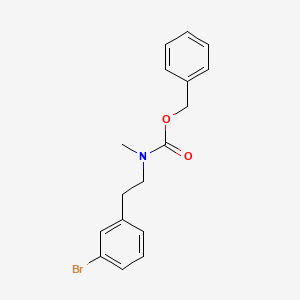
Benzyl 3-bromophenethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromophenethyl(methyl)carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzyl group, a bromophenethyl group, and a methylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-bromophenethyl(methyl)carbamate can be achieved through various methods. One common approach involves the reaction of 3-bromophenethylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-bromophenethyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates with different oxidation states.
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce 3-bromophenethylamine and benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl 3-bromophenethyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of benzyl 3-bromophenethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The pathways involved include the inhibition of enzyme activity and modulation of neurotransmitter levels.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl carbamate
- 3-Bromophenethyl carbamate
- Methyl carbamate
Uniqueness
Benzyl 3-bromophenethyl(methyl)carbamate is unique due to the presence of both a bromophenethyl group and a benzyl group, which confer distinct chemical properties and reactivity. Compared to other carbamates, it offers a combination of steric and electronic effects that can be advantageous in specific synthetic and biological applications.
Propiedades
Fórmula molecular |
C17H18BrNO2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
benzyl N-[2-(3-bromophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H18BrNO2/c1-19(11-10-14-8-5-9-16(18)12-14)17(20)21-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3 |
Clave InChI |
XOBXGHXDCXZGJX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



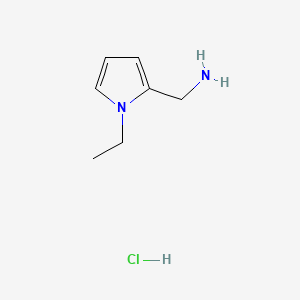
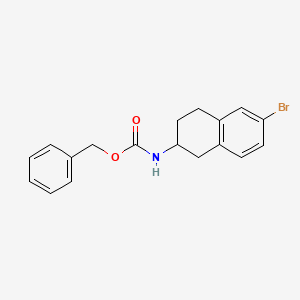

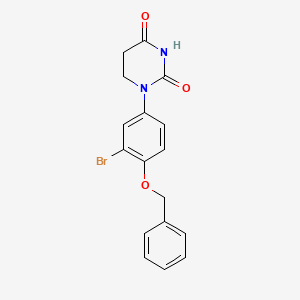
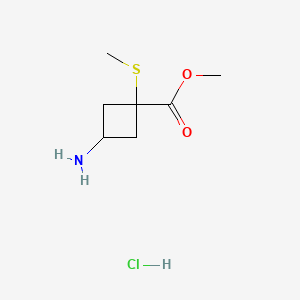
![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
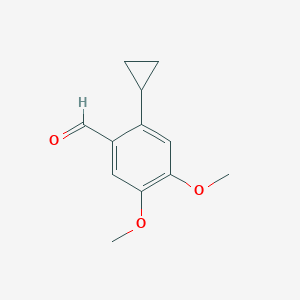
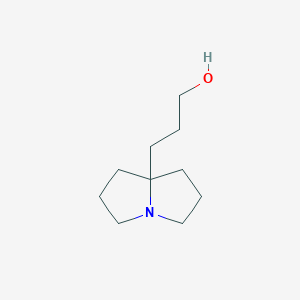
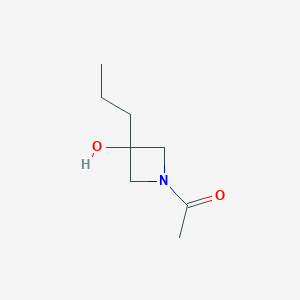

![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
